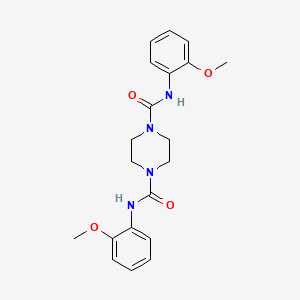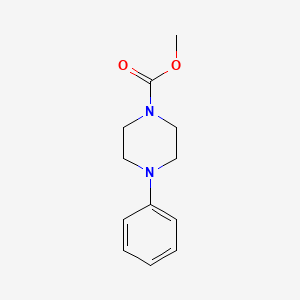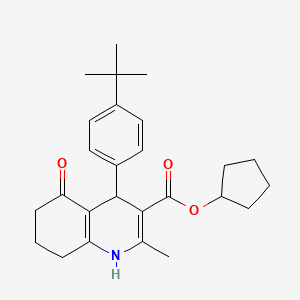
N,N'-bis(2-methoxyphenyl)-1,4-piperazinedicarboxamide
説明
N,N'-bis(2-methoxyphenyl)-1,4-piperazinedicarboxamide, commonly known as BPIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPIP is a piperazine derivative that exhibits a unique structure and possesses several interesting properties that make it an attractive candidate for research.
作用機序
The mechanism of action of BPIP is not fully understood, but it is believed to involve the inhibition of topoisomerase II activity. Topoisomerase II is an enzyme that is involved in the replication and division of DNA, and its inhibition leads to the accumulation of DNA damage and ultimately cell death. BPIP has also been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
BPIP has been found to exhibit several biochemical and physiological effects, including anticancer and anti-inflammatory activity. In addition, BPIP has been found to exhibit antioxidant activity and has been shown to protect cells from oxidative stress.
実験室実験の利点と制限
One of the major advantages of using BPIP in lab experiments is its unique structure, which allows for the investigation of its potential applications in various fields of science. Additionally, BPIP has been found to exhibit significant anticancer and anti-inflammatory activity, which makes it an attractive candidate for further research. However, one of the limitations of using BPIP in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on BPIP. One potential direction is the investigation of its potential applications as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of BPIP and its potential applications in other fields of science, such as neurology and immunology. Finally, the development of more efficient synthesis methods for BPIP may allow for its use in a wider range of applications.
合成法
The synthesis of BPIP involves a multi-step process that requires the use of several reagents and solvents. The most common method for synthesizing BPIP involves the reaction of 2-methoxybenzoyl chloride with piperazine in the presence of a base such as triethylamine. This reaction yields the intermediate product 2-methoxyphenylpiperazine, which is then reacted with diethyl oxalate in the presence of a catalyst such as palladium on carbon to yield BPIP.
科学的研究の応用
BPIP has been extensively studied for its potential applications in various fields of science. One of the most significant applications of BPIP is in the field of medicinal chemistry, where it has been found to exhibit significant anticancer activity. BPIP has been shown to induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Additionally, BPIP has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
1-N,4-N-bis(2-methoxyphenyl)piperazine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-27-17-9-5-3-7-15(17)21-19(25)23-11-13-24(14-12-23)20(26)22-16-8-4-6-10-18(16)28-2/h3-10H,11-14H2,1-2H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHGVGHSQXTOSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70978429 | |
| Record name | N~1~,N~4~-Bis(2-methoxyphenyl)piperazine-1,4-dicarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70978429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6277-07-2 | |
| Record name | MLS000738112 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35930 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~1~,N~4~-Bis(2-methoxyphenyl)piperazine-1,4-dicarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70978429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-methoxyphenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate](/img/structure/B5157432.png)
![2-chloro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5157438.png)

![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5157449.png)

![ethyl oxo({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)acetate](/img/structure/B5157472.png)


![2-{[(isopropylamino)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5157503.png)
![ethyl 4-[(2-hydroxypropyl)amino]-6-methoxy-3-quinolinecarboxylate](/img/structure/B5157507.png)

![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5157516.png)

![methyl 2-[({4-[(benzylamino)sulfonyl]-2-methylphenoxy}acetyl)amino]benzoate](/img/structure/B5157538.png)